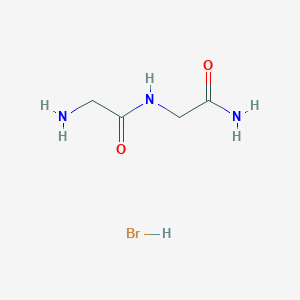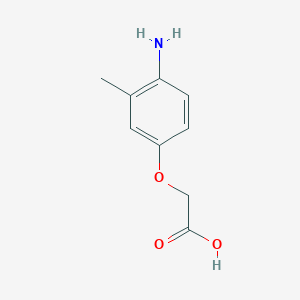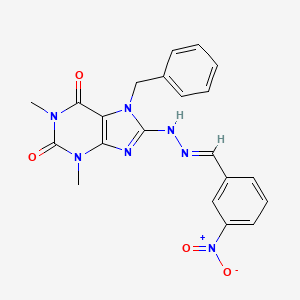
Glycylglycinamide hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycylglycinamide hydrobromide is a chemical compound with the molecular formula C4H9BrN4O2 It is a derivative of glycylglycine, where the amide group is further modified with a hydrobromide salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of glycylglycinamide hydrobromide typically involves the reaction of glycylglycine with hydrobromic acid. The process can be summarized as follows:
Starting Materials: Glycylglycine and hydrobromic acid.
Reaction: Glycylglycine is dissolved in an aqueous solution, and hydrobromic acid is added slowly with constant stirring.
Conditions: The reaction mixture is maintained at a controlled temperature, usually around room temperature, to ensure complete reaction.
Isolation: The product is isolated by evaporating the solvent, followed by recrystallization from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and large-scale crystallization techniques are employed to purify the final product.
化学反応の分析
Types of Reactions
Glycylglycinamide hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The hydrobromide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or thiolates can be used to replace the hydrobromide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Glycylglycinamide hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a substrate in enzymatic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism by which glycylglycinamide hydrobromide exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of biologically active products. The exact pathways and targets depend on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
Glycylglycine: The parent compound from which glycylglycinamide hydrobromide is derived.
Glycinamide: Another related compound with similar structural features.
L-alanyl-L-glutamine: A dipeptide with comparable properties.
Uniqueness
This compound is unique due to the presence of the hydrobromide group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
3479-49-0 |
|---|---|
分子式 |
C4H10BrN3O2 |
分子量 |
212.05 g/mol |
IUPAC名 |
2-amino-N-(2-amino-2-oxoethyl)acetamide;hydrobromide |
InChI |
InChI=1S/C4H9N3O2.BrH/c5-1-4(9)7-2-3(6)8;/h1-2,5H2,(H2,6,8)(H,7,9);1H |
InChIキー |
YYLMQPQEVKJMFT-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)NCC(=O)N)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2-methylphenyl)-2-({5-[(5-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12051983.png)


![2-(thiophen-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12052001.png)

![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12052016.png)
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B12052033.png)
![N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide](/img/structure/B12052034.png)

![3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldehyde](/img/structure/B12052045.png)

